Tetraethylammonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrocatalytic Reduction

TEABF4 serves as a supporting electrolyte in the electrocatalytic reduction of 6-bromo-1-hexene by nickel(I) salen. This research explores the potential for using nickel-based catalysts for selective alkene reduction reactions.

Electrochemical Polymerization

TEABF4 can be used as a supporting electrolyte for the electrochemical polymerization of conjugated oligomers. Conjugated oligomers are small molecules with alternating single and double bonds between their atoms, and they possess unique electrical properties. This research investigates the use of electrochemical polymerization for the synthesis of these materials.

Supercapacitor Fabrication

TEABF4 plays a role in the fabrication of high-performance supercapacitors. Supercapacitors are electrochemical energy storage devices that bridge the gap between batteries and traditional capacitors. They offer faster charging and discharging compared to batteries but lower energy storage capacity. Research explores TEABF4's potential for improving the performance of supercapacitors.

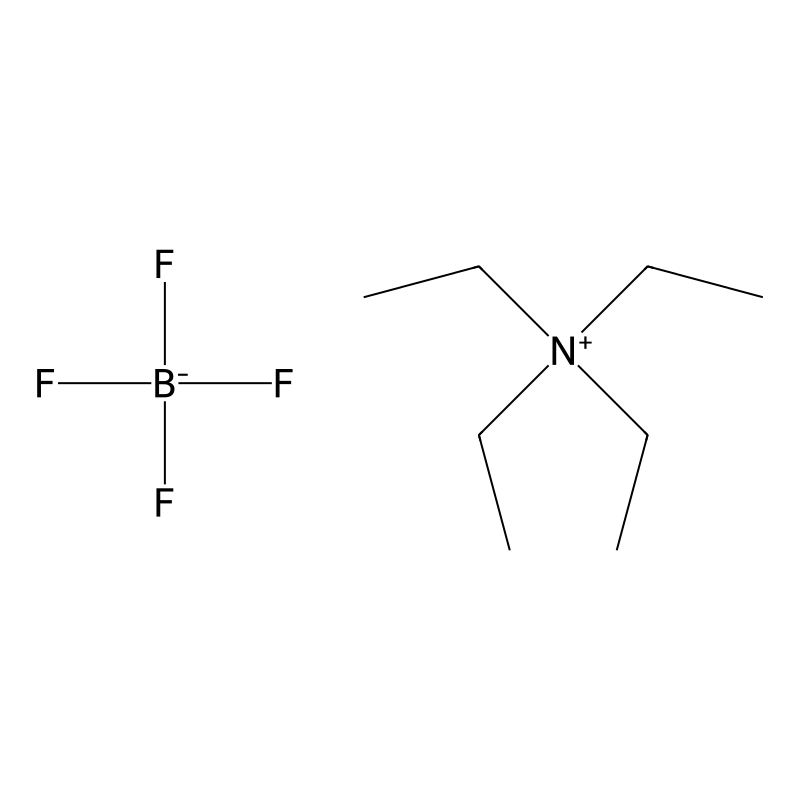

Tetraethylammonium tetrafluoroborate is a quaternary ammonium salt characterized by the presence of a positively charged tetraethylammonium cation and a negatively charged tetrafluoroborate anion. Its chemical formula is with a molecular weight of 217.06 g/mol. This compound typically appears as white crystals or a crystalline powder and is soluble in various organic solvents, making it useful in numerous chemical applications .

The mechanism of action of TEAB depends on the specific application.

- Phase transfer catalysis: TEAB forms a complex with the anionic species, allowing it to migrate into the organic phase where the reaction takes place. The bulky organic cation shields the anion, making it more soluble in the organic phase [].

- Electrolyte additive: TEAB improves the conductivity of the electrolyte solution and can help form stable ionic liquids with specific properties [].

The synthesis of tetraethylammonium tetrafluoroborate typically involves a straightforward two-step process:

- Preparation of Reactants: A solution of tetraethylammonium chloride is prepared.

- Reaction: This solution is added dropwise to a sodium tetrafluoroborate solution while stirring at room temperature. The resulting mixture changes from clear to cloudy, indicating the formation of the desired product, which can then be filtered and purified .

Tetraethylammonium tetrafluoroborate has several applications in both industrial and research settings:

- Phase Transfer Catalyst: It is widely used in organic synthesis to facilitate reactions involving immiscible phases.

- Electrolyte: The compound serves as an electrolyte in electrochemical experiments.

- Reagent: It acts as a reagent for synthesizing various organic compounds and salts of fluoboric acids .

Interaction studies involving tetraethylammonium tetrafluoroborate have primarily focused on its reactivity with water and other solvents. The compound's behavior in aqueous solutions has been examined to understand its role as an electrolyte and its effects on reaction dynamics in phase transfer catalysis . Additionally, studies have indicated that it can influence the fate of boron in environmental contexts, particularly regarding adsorption-desorption reactions in water systems .

Tetraethylammonium tetrafluoroborate shares similarities with several other quaternary ammonium salts and fluoroborates. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetraethylammonium tetrafluoroborate | C8H20BF4N | Effective phase transfer catalyst; forms hydroxide |

| Tetrabutylammonium tetrafluoroborate | C16H36BF4N | Larger butyl groups; different solubility properties |

| Trimethylbenzylammonium tetrafluoroborate | C12H18BF4N | Aromatic ring presence; different catalytic behavior |

| Benzyltriethylammonium tetrafluoroborate | C13H18BF4N | Combines benzyl and triethyl groups; unique reactivity |

Tetraethylammonium tetrafluoroborate stands out due to its balance between solubility and catalytic efficiency, making it particularly useful in synthetic organic chemistry compared to its analogs .

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 131 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 129 of 131 companies with hazard statement code(s):;

H302 (98.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (98.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (98.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H410 (65.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.